MMP 抑制剂 V
描述
ONO-4817 是一种合成的化合物,以其作为基质金属蛋白酶抑制剂的作用而闻名。 基质金属蛋白酶是参与降解细胞外基质成分的酶类,这是各种生理和病理条件中的关键过程,包括组织重塑、炎症和癌症转移 . ONO-4817 由于其在涉及基质金属蛋白酶的疾病(如关节炎、动脉粥样硬化和癌症)中的潜在治疗应用而被研究 .
科学研究应用
ONO-4817 在各个领域的科学研究应用中得到了广泛的研究:
化学: 在化学领域,ONO-4817 被用作研究基质金属蛋白酶的抑制及其在各种化学过程中的作用的工具。
生物学: 在生物学研究中,该化合物用于研究基质金属蛋白酶在组织重塑、炎症和细胞迁移中的作用.
医学: ONO-4817 在治疗关节炎、动脉粥样硬化和癌症等疾病中具有潜在的治疗应用,基质金属蛋白酶在这些疾病中起着至关重要的作用.
作用机制
ONO-4817 的作用机制涉及其对基质金属蛋白酶的抑制。该化合物与这些酶的活性位点结合,阻止它们降解细胞外基质成分。 这种抑制限制了与基质金属蛋白酶活性过高相关的疾病的进展,例如癌症转移、动脉粥样硬化和关节炎 . ONO-4817 的分子靶标包括基质金属蛋白酶 2、8、9、12 和 13,但不包括基质金属蛋白酶 1 或 7 .
生化分析
Biochemical Properties
MMP Inhibitor V interacts with various enzymes and proteins, primarily those in the MMP family . It acts as a broad-spectrum inhibitor against MMP-2, -3, -8, -9, -12, -13, but not MMP-1 or MMP-7 . The inhibitor binds to the active sites of these enzymes, preventing them from degrading ECM components . This interaction is facilitated by the inhibitor’s hydroxamate group, which binds to the zinc atom in the active site of the MMP enzyme .
Cellular Effects
MMP Inhibitor V has significant effects on various types of cells and cellular processes. By inhibiting MMP activity, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by preventing the degradation of ECM components, MMP Inhibitor V can modulate cell-cell and cell-ECM interactions, influencing cell differentiation, migration, proliferation, and survival .
Molecular Mechanism
The mechanism of action of MMP Inhibitor V involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the active sites of MMPs, preventing them from degrading ECM components . This binding interaction is facilitated by the inhibitor’s hydroxamate group, which chelates the zinc ion in the active site of the MMP enzyme .
Temporal Effects in Laboratory Settings
The effects of MMP Inhibitor V can change over time in laboratory settings. For instance, MMP inhibitors can attenuate left ventricular enlargement in pacing-induced models of congestive heart failure .
Dosage Effects in Animal Models
The effects of MMP Inhibitor V can vary with different dosages in animal models. For instance, in a collagen-induced arthritis model, an MMP-13 inhibitor resulted in a significant and dose-dependent decrease in clinical symptoms and cartilage erosion . No toxic or adverse effects were seen at the dosages tested .
Metabolic Pathways
MMP Inhibitor V is involved in the metabolic pathways that regulate ECM turnover and tissue remodeling . It interacts with enzymes such as MMPs and cofactors like zinc ions . By inhibiting MMP activity, MMP Inhibitor V can affect metabolic flux and metabolite levels, particularly those related to ECM components .
Transport and Distribution
Mmps, the primary targets of MMP Inhibitor V, are associated with the cell surface or bound to the ECM, which prevents them from diffusing away and keeps the MMP under control of the cell .
Subcellular Localization
The subcellular localization of MMP Inhibitor V is not well-studied. Mmps, the primary targets of MMP Inhibitor V, have been found in various subcellular locations. For instance, MT1-MMP, a member of the MMP family, localizes to the cell surface, cytoplasm, caveolae, Golgi, cytoskeleton, centrosome, and nucleus . The localization of MMP Inhibitor V is likely influenced by the localization of its target MMPs.
准备方法
ONO-4817,化学名为[(2S, 4S)-N-羟基-5-乙氧甲氧基-2-甲基-4-(4-苯氧基苯甲酰基)氨基戊酰胺],是通过多步过程合成的。合成路线涉及以下关键步骤:
核心结构的形成: 合成始于核心戊酰胺结构的制备。
官能团的引入: 通过特定的反应引入各种官能团,包括羟基、乙氧基和苯氧基。
ONO-4817 的工业生产方法涉及优化这些合成路线,以确保可扩展性、成本效益和符合监管标准。这包括使用高产反应、高效纯化技术和严格的质量控制措施。
化学反应分析
相似化合物的比较
ONO-4817 在其对特定基质金属蛋白酶的选择性抑制方面是独一无二的。类似的化合物包括:
CTK8G1143: 另一种具有类似抑制活性的基质金属蛋白酶抑制剂.
马里马司他: 一种广谱基质金属蛋白酶抑制剂,用于癌症研究。
巴替马司他: 另一种基质金属蛋白酶抑制剂,在癌症和心血管研究中具有应用。
属性
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223472-31-9 | |
Record name | ONO-4817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-4817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。